4-Methylisoquinoline-6-carbonitrile
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Overview
Description
4-Methylisoquinoline-6-carbonitrile is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C11H8N2 and a molecular weight of 168.2 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methylisoquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with nitriles under acidic conditions. Another method includes the use of metal catalysts such as palladium or copper to facilitate the cyclization process . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4-Methylisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or esters.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis . The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
4-Methylisoquinoline-6-carbonitrile can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which has a similar structure but lacks the methyl and carbonitrile groups.
6-Methylisoquinoline: Similar to this compound but without the carbonitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methylisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-6-13-7-10-3-2-9(5-12)4-11(8)10/h2-4,6-7H,1H3 |
InChI Key |
OFMYNFBXQRCJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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